![molecular formula C25H22N2O6 B2454705 1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874396-52-8](/img/structure/B2454705.png)
1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C25H22N2O6 and its molecular weight is 446.459. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Electronics and Polymer Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte featuring a diketopyrrolopyrrole (DPP) backbone, similar in structure to the specified compound, demonstrates high conductivity and electron mobility. It serves as an efficient electron transport layer in polymer solar cells, significantly enhancing power conversion efficiency due to improved energy alignment and electron extraction (Lin Hu et al., 2015).
Optoelectronic Materials
Symmetrically substituted diketopyrrolopyrrole derivatives, structurally related to the specified molecule, have been synthesized and show potential in organic optoelectronic materials due to their photophysical properties. These derivatives exhibit gradual red-shift in absorption and emission bands with increased electron-donating strength, suggesting their applicability in novel optoelectronic devices (Guan-qi Zhang et al., 2014).
Photoluminescent Conjugated Polymers
Compounds containing the diketopyrrolopyrrole unit, akin to the given chemical structure, have been integrated into π-conjugated polymers and copolymers, revealing strong photoluminescence and photochemical stability. These characteristics make them suitable for electronic applications, particularly in devices requiring photoluminescent materials (T. Beyerlein et al., 2000).
Heterocyclic Chemistry
Derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which share a core structure with the specified molecule, have been synthesized through a series of chemical reactions, demonstrating the versatility and potential of these compounds in heterocyclic chemistry and the synthesis of novel organic compounds (R. Vydzhak et al., 2010).
Novel Organic Solar Cells
A bifluorenylidene-functionalized, H-shaped small molecular non-fullerene electron acceptor, utilizing diketopyrrolopyrrole as terminal functionalities, exhibits encouraging efficiency in organic solar cells. This demonstrates the potential of diketopyrrolopyrrole derivatives, related to the chemical of interest, in enhancing solar cell performance (Akhil Gupta et al., 2017).
properties
IUPAC Name |
1-(4-ethoxy-3-methoxyphenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-5-31-18-9-7-15(12-19(18)30-4)22-21-23(28)16-10-13(2)6-8-17(16)32-24(21)25(29)27(22)20-11-14(3)33-26-20/h6-12,22H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDXJAWHNLCLID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NOC(=C4)C)OC5=C(C3=O)C=C(C=C5)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
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